![molecular formula C16H20N4O3S B2575945 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1234917-39-5](/img/structure/B2575945.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound that is offered by Benchchem for CAS No. 1234917-39-5. It contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring, which is a nitrogen-containing heterocyclic compound . The piperidine ring is attached to a quinoxaline structure, another nitrogen-containing heterocyclic compound .Aplicaciones Científicas De Investigación
Glycine-Site NMDA and AMPA Antagonists
N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxamide, which share structural similarities with the compound , have been identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. These findings are crucial for understanding the compound's potential impact on neurotransmitter systems, specifically in the context of neuroprotective strategies and neurological disorder treatments (Hays et al., 1993).
TNF-alpha Converting Enzyme Inhibitors
Research into sulfonyl derivatives has demonstrated significant advancements in the development of TNF-alpha converting enzyme (TACE) inhibitors. A study replacing the amide functionality with a sulfonyl group led to potent inhibitors, showcasing the importance of sulfonyl groups in medicinal chemistry for anti-inflammatory and potentially anticancer applications (Xue et al., 2004).
Antimalarial and COVID-19 Applications
The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including those with quinoxaline moieties, revealed significant in vitro antimalarial activity. Additionally, these compounds were studied for their potential against COVID-19, indicating a versatile application in infectious disease research (Fahim & Ismael, 2021).
Neuroprotection in Cerebral Ischemia
Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, have shown to be potent and selective inhibitors relevant to non-NMDA glutamate receptor activity. Their role in protecting against global ischemia highlights the therapeutic potential of quinoxaline derivatives in neurodegenerative diseases (Sheardown et al., 1990).
Antimicrobial Activity
Studies on quinoxaline N,N-dioxide and derivatives have showcased antimicrobial activity against both bacterial and yeast strains. These findings suggest the utility of quinoxaline derivatives in developing new antimicrobial agents, underscoring the compound's significance in addressing antibiotic resistance (Vieira et al., 2014).
Propiedades
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)20-8-6-12(7-9-20)10-18-16(21)15-11-17-13-4-2-3-5-14(13)19-15/h2-5,11-12H,6-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSYWJVQZVINEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.